molecular formula C11H21NO6 B1354902 tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 130539-12-7

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1354902
M. Wt: 263.29 g/mol
InChI Key: QYBFXYKSDYOKTK-BZNPZCIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound consists of multiple functional groups, including hydroxyl groups and a piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for this compound are not provided in the searched resources .

Scientific Research Applications

Synthesis and Intermediate Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib and other related compounds, as demonstrated by the work of Kong et al. (2016), who synthesized an important intermediate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016). Similarly, it's a key intermediate in Vandetanib synthesis, as shown by Wang et al. (2015), who synthesized it from piperidin-4-ylmethanol (Wang et al., 2015).

Role in Anticancer Drug Synthesis

The compound is also an important intermediate for small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for a related compound, illustrating its potential in developing anticancer therapeutics (Zhang et al., 2018).

Structural and Crystallographic Studies

X-ray studies have been conducted to understand its structural properties better. Didierjean et al. (2004) conducted an X-ray study to reveal the axial orientation of the isobutyl side chain in a related compound, contributing to a deeper understanding of its structural characteristics (Didierjean et al., 2004).

Synthesis of Polyhydroxylated Piperidines

Ramalingam et al. (2012) reported an efficient synthesis of a common intermediate for various polyhydroxylated piperidines, demonstrating the compound's versatility in synthesizing complex structures (Ramalingam et al., 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565022
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

130539-12-7
Record name tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.